

ensuring the reproducibility of 2-butylbenzofuran-5-amine hydrochloride experimental results

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Compound of Interest

Compound Name: 2-butylbenzofuran-5-amine
Hydrochloride

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Ensuring Reproducibility of 2-Butylbenzofuran-5-amine Hydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-butylbenzofuran-5-amine hydrochloride** and alternative compounds, with a focus on ensuring the reproducibility of experimental results. Detailed methodologies for synthesis, characterization, and key in vitro assays are presented to facilitate consistent outcomes in the exploration of novel neuroprotective agents.

Physicochemical Properties and Synthesis

Reproducibility in experimental biology begins with well-characterized and pure compounds. The synthesis of **2-butylbenzofuran-5-amine hydrochloride** can be achieved through a multi-step process, with careful purification and characterization at each stage being paramount for consistent results.

Table 1: Physicochemical Data of **2-Butylbenzofuran-5-amine Hydrochloride**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ ClNO	[1]
Molecular Weight	225.72 g/mol	[1]
Appearance	White to off-white crystalline powder	ChemBK
Solubility	Soluble in water	ChemBK
Melting Point	Approximately 183-187°C	ChemBK

Experimental Protocol: Synthesis and Purification

The synthesis of **2-butylbenzofuran-5-amine hydrochloride** is typically achieved via the synthesis of a nitro-intermediate, 2-butyl-5-nitrobenzofuran, followed by reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

A common route to 2-butyl-5-nitrobenzofuran starts from 4-nitrophenol, which is converted in five steps to the desired product.[2][3]

Step 2: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The nitro group of 2-butyl-5-nitrobenzofuran is reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation using a palladium catalyst.

Step 3: Formation of **2-Butylbenzofuran-5-amine Hydrochloride**

The final hydrochloride salt is formed by treating the free amine with hydrochloric acid in a suitable solvent.

Purification:

The final product should be purified by recrystallization to ensure high purity.[4] The choice of solvent for recrystallization is critical and should be determined experimentally.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum of 2-butylbenzofuran shows a top peak at m/z 131 and a molecular ion peak at m/z 174.[\[5\]](#)
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

Comparative Biological Evaluation

Benzofuran derivatives are of significant interest for their neuroprotective properties.[\[6\]](#)

Potential mechanisms of action include the inhibition of monoamine oxidase (MAO) and the inhibition of beta-amyloid ($\text{A}\beta$) aggregation, both of which are implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[\[7\]](#)[\[8\]](#)

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are important targets in the treatment of neurological disorders.[\[7\]](#) The inhibitory activity of **2-butylbenzofuran-5-amine hydrochloride** can be compared with known MAO inhibitors.

Table 2: Comparative IC_{50} Values for MAO Inhibition

Compound	MAO-A IC ₅₀ (μM)	MAO-B IC ₅₀ (μM)	Selectivity Index (MAO-B/MAO-A)
2-Arylbenzofuran Derivative (Example)	0.07 ± 0.01	0.75 ± 0.03	10.71
Moclobemide (Reference)	6.06 ± 0.26	-	-
Clorgyline (Reference)	0.06 ± 0.01	-	-
5-Nitro-2-(4-methoxyphenyl)benzofuran	-	0.140	-
2-(2'-bromophenyl)-5-methylbenzofuran	>100	0.20	>500

Data for 2-Arylbenzofuran Derivative from[9][10]. Data for Moclobemide and Clorgyline from[9]. Data for 5-Nitro-2-(4-methoxyphenyl)benzofuran from[7][11][12]. Data for 2-(2'-bromophenyl)-5-methylbenzofuran from[12].

Beta-Amyloid (Aβ) Aggregation Inhibition

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Benzofuran derivatives have been shown to inhibit this process.[8]

Table 3: Comparative IC₅₀ Values for Aβ Aggregation Inhibition

Compound	Aβ Aggregation IC ₅₀ (μM)
Aminostyrylbenzofuran Derivative 1i	0.07
Aminostyrylbenzofuran Derivative 1q	0.08
Curcumin (Reference)	0.80
IMSB (Reference)	8.00

Data from[13][14].

Experimental Protocols for Biological Assays

To ensure the reproducibility of biological data, detailed and standardized protocols are essential.

Cell-Based Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol:

- **Cell Culture:** Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C and 5% CO₂.[\[16\]](#)
- **Cell Plating:** Seed cells in 96-well plates at an appropriate density.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and a vehicle control.
- **Induction of Neurotoxicity:** After a pre-incubation period, expose the cells to a neurotoxic agent (e.g., H₂O₂ or a specific neurotoxin). Include a positive control (neurotoxin alone) and a negative control (vehicle alone).[\[19\]](#)
- **Assessment of Cell Viability:** After the incubation period with the neurotoxin, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion assay.[\[19\]](#)

Thioflavin T (ThT) Assay for A β Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol:

- Preparation of A β solution: Prepare a stock solution of A β peptide (e.g., A β_{1-42}) in a suitable solvent.
- Assay Setup: In a 96-well plate, mix the A β solution with the test compound at various concentrations in a suitable buffer.
- Incubation: Incubate the plate at 37°C to allow for fibril formation.
- ThT Addition: Add Thioflavin T solution to each well.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[\[20\]](#)[\[23\]](#) An increase in fluorescence indicates the formation of amyloid fibrils.

MAO-Glo™ Assay for Monoamine Oxidase Activity

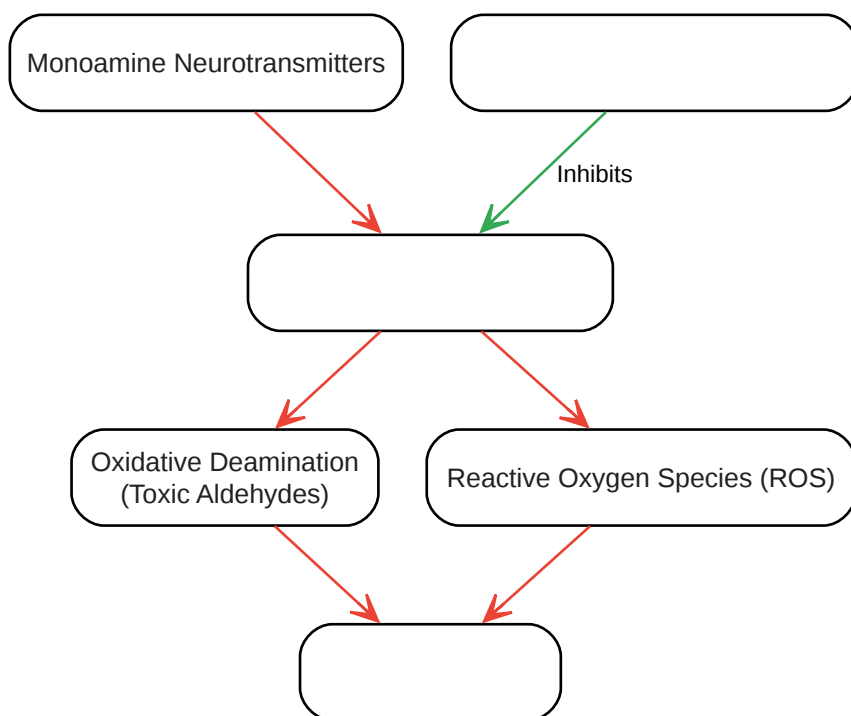
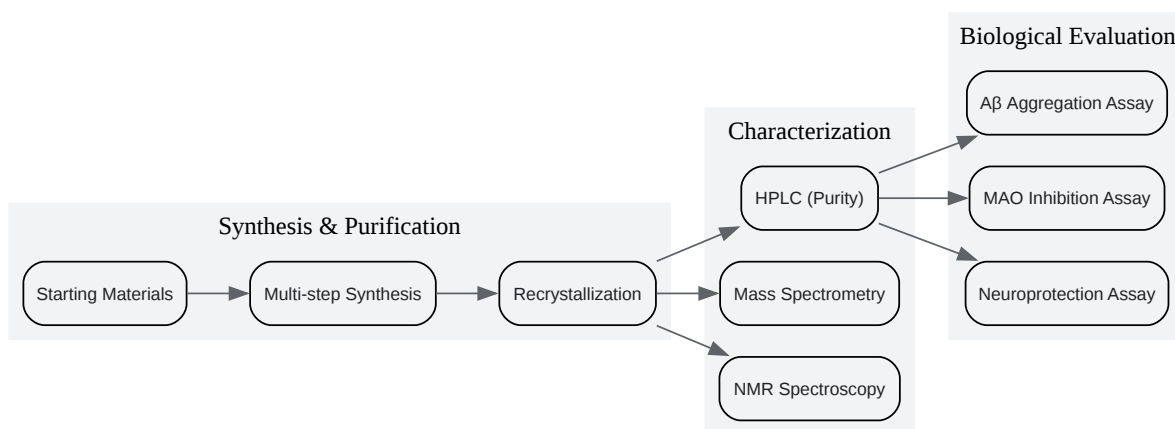
The MAO-Glo™ Assay is a luminescent method for measuring the activity of MAO-A and MAO-B.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

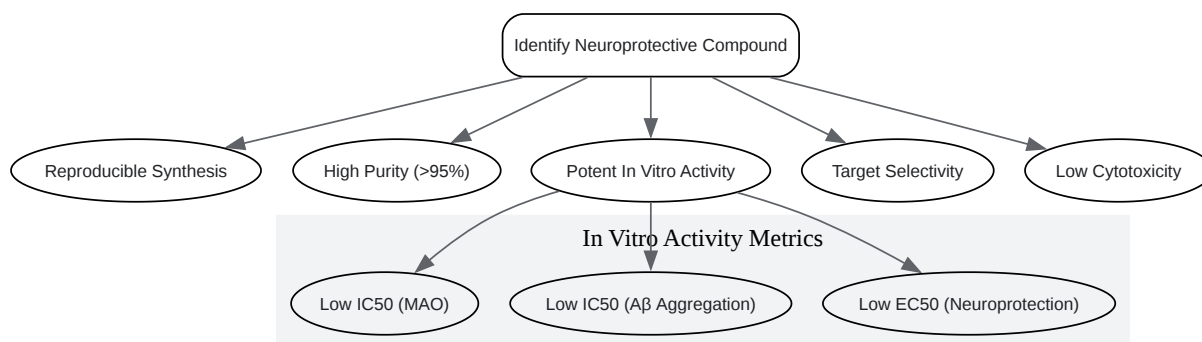
Protocol:

- Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
- Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), buffer, and the test compound at various concentrations.
- Initiation of Reaction: Add the MAO substrate to initiate the reaction.
- Incubation: Incubate the plate at room temperature.
- Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
- Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence compared to the control indicates inhibition of MAO activity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.





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